3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoro-ethoxy)-benzamide is a synthetic organic compound with the molecular formula and a molecular weight of approximately 312.08 g/mol. This compound is classified as an aromatic amide and is notable for its bromine and trifluoroethoxy substituents, which enhance its chemical properties and potential applications in medicinal chemistry.
3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoro-ethoxy)-benzamide falls under the category of halogenated organic compounds. It is primarily studied for its potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of 3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoro-ethoxy)-benzamide typically involves several key steps:
The reaction can be summarized as follows:
The molecular structure of 3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoro-ethoxy)-benzamide features a benzene ring substituted with a bromine atom at the third position, a methoxy group at the nitrogen atom, and a trifluoroethoxy group at the fifth position. The presence of these substituents significantly influences the compound's reactivity and interactions.
Key structural parameters include:
3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoro-ethoxy)-benzamide can undergo various chemical reactions:
The reactions can be performed under controlled conditions using appropriate catalysts or reagents to achieve desired products efficiently .
The mechanism of action for 3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoro-ethoxy)-benzamide primarily involves its interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability while facilitating binding through halogen bonding interactions due to the presence of bromine .
Physical properties include:
Chemical properties involve reactivity patterns characteristic of halogenated compounds:
Relevant data on melting points or boiling points may vary based on purity but are typically assessed during characterization studies .
3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoro-ethoxy)-benzamide has several scientific applications:
This compound exemplifies how modifications in molecular structure can lead to diverse applications across various fields of research and industry.
The systematic name 3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoro-ethoxy)-benzamide provides a complete topological blueprint of this advanced benzamide derivative. The name specifies three critical substituents on the central benzene ring: a bromine atom at the meta position (C3), a 2,2,2-trifluoroethoxy group at the distal meta position (C5), and a N-methoxy-N-methylcarboxamide (Weinreb amide) group at the carbonyl attachment point (C1). This arrangement creates a sterically and electronically tuned molecular architecture with distinct pharmacophoric features. The molecular formula (C11H10BrF3NO3) and calculated molecular weight (326.11 g/mol) align with Lipinski’s rule parameters, suggesting favorable drug-likeness [1] [5].
The trifluoroethoxy moiety (–OCH2CF3) is a strategic functional group that combines high electronegativity, metabolic stability, and moderate lipophilicity. This group’s strong electron-withdrawing character (σmeta = 0.43) significantly modulates the electron density of the aromatic ring, thereby influencing the compound’s reactivity in electrophilic substitution reactions and its binding affinity to biological targets. Concurrently, the N-methoxy-N-methylamide (Weinreb amide) component serves dual purposes: it acts as a synthetic handle for nucleophilic acyl substitution (enabling efficient conversion to ketones or aldehydes), and it enhances solubility through polarity modulation [3]. The presence of bromine at C3 provides a versatile site for further derivatization via cross-coupling reactions (e.g., Suzuki, Heck), making this compound a valuable intermediate in medicinal chemistry workflows [1].
Table 1: Structural Components and Their Chemical Roles
Structural Element | Chemical Role | Impact on Properties |
---|---|---|
3-Bromo substituent | Electrophilic director; Cross-coupling handle | Enables Pd-catalyzed functionalization; Modulates electron density |
5-(2,2,2-Trifluoroethoxy) | Strong electron-withdrawing group; Metabolic blocker | Enhances oxidative stability; Increases membrane permeability |
N-Methoxy-N-methylamide | Weinreb amide; Bidentate chelator | Enables ketone synthesis; Improves aqueous solubility |
Computational analyses of closely related structures (e.g., 3-bromo-N-methoxy-N-methylbenzamide, CID 12162875) reveal key physicochemical parameters: a topological polar surface area (TPSA) of ~46.5 Ų, moderate lipophilicity (calculated LogP ≈ 2.1), and balanced hydrogen-bonding capacity (H-bond acceptors: 4; H-bond donors: 0). These properties collectively suggest favorable membrane permeability and oral bioavailability potential [3]. The orthogonal positioning of the bromo and trifluoroethoxy groups minimizes steric clash while maximizing electronic effects on the Weinreb amide’s carbonyl reactivity. This configuration is distinct from simpler benzamides like 3-bromo-N-(2,2,2-trifluoroethyl)benzamide (CAS 1871676-09-3), which lacks the Weinreb amide’s synthetic versatility [1].
This compound’s therapeutic relevance stems from its strategic incorporation of three pharmacologically validated elements: a halogenated aromatic system, a fluorinated alkoxy chain, and a Weinreb amide cap. Halogenated benzamides have demonstrated targeted bioactivities in oncology and antiviral research, with the bromine atom often enhancing target binding through halogen bonding with key protein residues. For example, patent WO2016103155A1 highlights brominated heterocycles as kinase inhibitors in B-cell lymphoma and solid tumor models, attributing their activity to disrupted ATP binding pockets in kinases [7]. The trifluoroethoxy group contributes to enhanced blood-brain barrier (BBB) penetration, as evidenced by computational models of analogous compounds showing positive BBB permeant predictions (e.g., 5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide, CAS 1600511-62-3) [5].
The trifluoroethyl moiety confers metabolic stability by resisting cytochrome P450-mediated oxidation, a feature critical for improving compound half-life in vivo. This aligns with research showing that fluorinated analogs exhibit reduced clearance rates in hepatic microsome assays compared to non-fluorinated counterparts [5]. Additionally, the Weinreb amide group may facilitate prodrug development through in vivo hydrolysis to active carboxylic acid metabolites, or serve as a direct ligand for metalloenzymes via oxygen coordination.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1